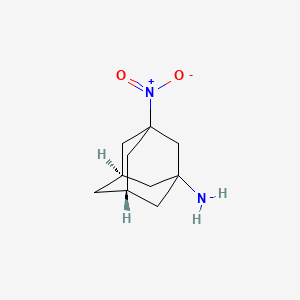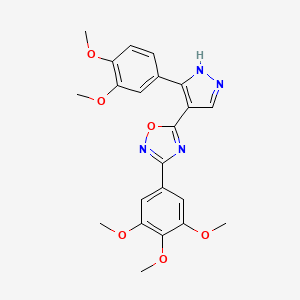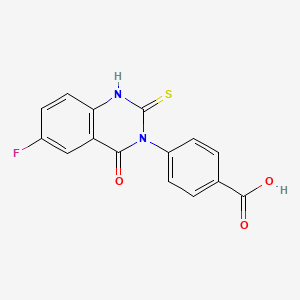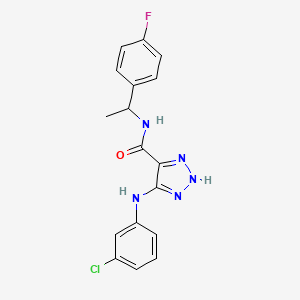
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol is a synthetic organic compound that belongs to the class of oxanes This compound is characterized by the presence of a fluoromethyl group and a hydroxymethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluoromethyl group. One common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group into a suitable precursor molecule. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can produce the compound in high yields. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxane ring can be reduced to form a more saturated compound.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the oxane ring can produce a more saturated oxane derivative.
Scientific Research Applications
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxymethyl group can participate in hydrogen bonding interactions, further influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-(chloromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(2S,5R)-2-(bromomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with a bromomethyl group instead of a fluoromethyl group.
(2S,5R)-2-(iodomethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol: Similar structure but with an iodomethyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in (2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol imparts unique chemical properties, such as increased stability and altered reactivity, compared to its chlorinated, brominated, and iodinated counterparts. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C7H13FO6 |
|---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
(2S,5R)-2-(fluoromethyl)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H13FO6/c8-2-7(13)6(12)5(11)4(10)3(1-9)14-7/h3-6,9-13H,1-2H2/t3?,4-,5?,6?,7+/m0/s1 |
InChI Key |
WPIQISZVEADZMX-KHPQXQDYSA-N |
Isomeric SMILES |
C(C1[C@@H](C(C([C@](O1)(CF)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)(CF)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14102358.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14102394.png)

![N-(3-acetylphenyl)-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14102407.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14102413.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14102421.png)
![1-(3-Ethoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102427.png)

![(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione](/img/structure/B14102435.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B14102442.png)
![7-Bromo-1-[3-(prop-2-en-1-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102444.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102445.png)

